5-Isothiocyanatoisoquinoline

Description

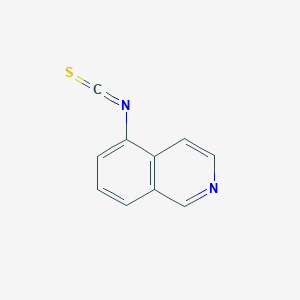

5-Isothiocyanatoisoquinoline is a heterocyclic compound featuring an isothiocyanate (-N=C=S) functional group attached to the 5-position of the isoquinoline scaffold. Isoquinolines are aromatic nitrogen-containing bicyclic structures with widespread applications in medicinal chemistry, materials science, and organic synthesis. The isothiocyanate group is highly reactive, enabling its use in coupling reactions (e.g., with amines to form thioureas) and as a precursor for bioactive molecules.

Properties

CAS No. |

62855-11-2 |

|---|---|

Molecular Formula |

C10H6N2S |

Molecular Weight |

186.24 g/mol |

IUPAC Name |

5-isothiocyanatoisoquinoline |

InChI |

InChI=1S/C10H6N2S/c13-7-12-10-3-1-2-8-6-11-5-4-9(8)10/h1-6H |

InChI Key |

AMDNKJRTCIBIMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bromoisoquinoline (CAS 34784-04-8)

- Synthesis: Electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) under optimized conditions yields 5-bromoisoquinoline in high purity and yield .

- Reactivity: Serves as a precursor for metalation reactions to generate 6-aminoisoquinoline, a challenging compound to synthesize otherwise . It also undergoes palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

- Applications : Intermediate in pharmaceuticals and agrochemicals.

5-Chloroisoquinoline (CAS 5430-45-5)

- Synthesis : Direct chlorination methods or substitution reactions from bromo derivatives.

- Reactivity : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

- Applications : Building block for fluorescent probes and kinase inhibitors .

5-Nitroisoquinoline (CAS 607-32-9)

- Synthesis: Nitration of isoquinoline using mixed acid (HNO₃/H₂SO₄) .

- Reactivity: Nitro group facilitates reduction to 5-aminoisoquinoline, a key intermediate for further functionalization .

- Applications : Precursor for explosives research and dye synthesis .

5-Aminoisoquinoline (CAS 1125-60-6)

- Synthesis: Reduction of 5-nitroisoquinoline or metalation of 5-bromoisoquinoline .

- Reactivity : Amine group enables condensation with carbonyl compounds or sulfonylation .

- Applications : Anticancer and antimicrobial agent development .

5-Methoxyisoquinoline (CAS 52986-70-6)

- Synthesis : Methoxylation via Ullmann-type coupling or substitution of 5-halogenated derivatives .

- Reactivity : Methoxy group stabilizes the ring against electrophilic attack.

- Applications : Ligand in coordination chemistry .

Hypothetical 5-Isothiocyanatoisoquinoline

- Synthesis: Likely synthesized via substitution of 5-halogenated isoquinoline with thiocyanate (e.g., using KSCN/Cu catalysis) or via Curtius-type rearrangement from acyl azides.

- Reactivity : Expected to undergo nucleophilic additions (e.g., with amines to form thioureas) or cycloadditions.

- Applications: Potential use in bioconjugation, polymer chemistry, or as a protease inhibitor precursor.

Physical and Chemical Properties

*Predicted properties based on analogous isothiocyanate compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.